REACTION_SMILES
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[CH2:26]([Cl:27])[Cl:28].[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:19][C:20](=[O:21])[O:22][C:23](=[O:24])[CH3:25].[NH2:1][c:2]1[c:3]([CH3:11])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1>>[NH:1]([c:2]1[c:3]([CH3:11])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1)[C:20]([CH3:19])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)ccc1N
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(C(=O)O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |